molecular formula C13H18N2O B14910717 3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile

3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile

Cat. No.: B14910717
M. Wt: 218.29 g/mol
InChI Key: DPJRYMMANBNEII-UHFFFAOYSA-N
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Description

3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile is a benzonitrile derivative featuring a tertiary amine substituent at the 3-position of the aromatic ring. The substituent consists of a methyl group and a 3-methoxypropyl chain linked via a methylene bridge. The methoxy group enhances hydrophilicity, while the benzonitrile core contributes to π-π stacking capabilities and metabolic stability .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-[[3-methoxypropyl(methyl)amino]methyl]benzonitrile

InChI

InChI=1S/C13H18N2O/c1-15(7-4-8-16-2)11-13-6-3-5-12(9-13)10-14/h3,5-6,9H,4,7-8,11H2,1-2H3

InChI Key

DPJRYMMANBNEII-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC)CC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile can be achieved through a multi-step process involving the reaction of benzonitrile with appropriate reagents. One common method involves the alkylation of benzonitrile with 3-methoxypropyl chloride in the presence of a base, followed by the introduction of a methylamino group through reductive amination. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Benzonitrile Derivatives with Heterocyclic Systems

Compound 1: 4-((Methyl(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)amino)methyl)benzonitrile ()

  • Structure: Combines benzonitrile with a pyrido[3,4-d]pyrimidinone core and a pyrazole substituent.
  • Higher molecular weight (MW = 530 Da) compared to the target compound (~289 Da) due to the fused heterocyclic system. Reduced solubility in polar solvents due to the hydrophobic pyrimidinone ring.
  • Applications : Designed for kinase inhibition, contrasting with the simpler tertiary amine structure of the target compound, which may prioritize membrane permeability .

Compound 2 : 3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-hexahydropyrido[4,3-d]pyrimidin-6-yl)methyl)benzonitrile ()

  • Structure : Features a dioxoisoindolinylpropyl chain and a hexahydropyridopyrimidine system.
  • The rigid pyridopyrimidine scaffold may limit conformational flexibility compared to the target compound’s linear methoxypropyl chain.
  • Applications : Likely tailored for protease or enzyme inhibition, leveraging bulky substituents for steric hindrance .

Benzonitriles with Silyl or Fluorinated Substituents

Compound 3: (E)-3-(((3-(Triethoxysilyl)propyl)imino)methyl)benzonitrile ()

  • Structure: Contains a triethoxysilylpropylimino group instead of the methoxypropyl-methylamino chain.
  • Key Differences :
    • The triethoxysilyl group imparts hydrolytic reactivity, enabling covalent bonding to silica surfaces (useful in materials science).
    • Lower solubility in aqueous media compared to the target compound due to the hydrophobic silyl group.
  • Applications: Functionalization of inorganic surfaces, contrasting with the pharmaceutical focus of the target compound .

Compound 4: 3-Fluoro-4-[[[2-hydroxy-1-(4-methoxyphenyl)-ethyl]-methylamino]-methyl]-benzonitrile ()

  • Structure : Includes a fluorine atom and a hydroxy-methoxyphenylethyl chain.
  • Key Differences: Fluorine enhances electronegativity and metabolic stability.
  • Applications : Likely optimized for CNS penetration or GPCR modulation, leveraging fluorine’s pharmacokinetic benefits .

Benzonitriles with Aliphatic Amine Chains

Compound 5: 3-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-5-[3-(methylamino)propyl]benzonitrile ()

  • Structure: Substituted with a pyridinylethyl chain and methylaminopropyl group.
  • Key Differences: The pyridinyl group enhances aromatic interactions, while the methylaminopropyl chain offers basicity for protonation. Higher MW (314.4 Da) and structural complexity compared to the target compound.
  • Applications: Potential kinase or receptor antagonism, leveraging dual aromatic and amine functionalities .

Structural and Functional Comparison Table

Compound Key Substituents Molecular Weight (Da) Solubility Trends Potential Applications Reference
Target Compound 3-Methoxypropyl-methylamino ~289 Moderate (polar organic) Drug intermediates, ligands -
Compound 1 () Pyrido-pyrimidinone, pyrazole 530 Low (non-polar solvents) Kinase inhibition
Compound 3 () Triethoxysilylpropylimino 314 Hydrophobic Surface functionalization
Compound 4 () Fluoro, hydroxy-methoxyphenylethyl 314.4 Moderate (aqueous) CNS-targeted therapies
Compound 5 () Pyridinylethyl, methylaminopropyl 314.4 Moderate (polar) Receptor antagonism

Q & A

Q. What are the recommended synthetic routes for 3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:

React 3-(bromomethyl)benzonitrile with 3-methoxypropyl(methyl)amine under inert conditions (N₂ atmosphere) in anhydrous DMF at 60–80°C for 12–24 hours.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹³C NMR : Identify methoxy (-OCH₃), benzonitrile (C≡N), and methylamino (-N(CH₃)) groups. Expect shifts at δ 3.3–3.5 ppm (OCH₃) and δ 2.2–2.5 ppm (N-CH₃) in CDCl₃ .
  • FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]⁺ at m/z 247.1.
    Cross-validate with elemental analysis (C: 68.3%, H: 8.2%, N: 11.3%) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid inhalation/contact; store in a cool (<25°C), dry place away from oxidizers.
  • Refer to SDS guidelines for spill management (e.g., neutralize with 5% acetic acid) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Step 1 : Re-run experiments under standardized conditions (e.g., solvent purity, instrument calibration).
  • Step 2 : Employ 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Step 3 : Compare with computational predictions (DFT calculations for NMR shifts) .
  • Step 4 : Validate with alternative methods (e.g., X-ray crystallography if crystalline) .

Q. What experimental design strategies are recommended for studying the compound’s biological activity?

  • Methodological Answer :
  • Use a randomized block design for in vitro assays (e.g., enzyme inhibition):

Assign treatments (compound concentrations) to blocks (cell lines).

Include controls (DMSO vehicle, positive/negative inhibitors).

Replicate experiments (n=4) to account for biological variability .

  • Analyze dose-response curves using nonlinear regression (GraphPad Prism®).

Q. How can environmental stability and degradation pathways be systematically evaluated?

  • Methodological Answer :
  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS.

  • Photolysis : Use a solar simulator (λ > 290 nm) to assess UV stability.

  • Ecotoxicity : Test acute toxicity on Daphnia magna (EC₅₀) and biodegradability (OECD 301F) .

    • Data Table :
ConditionHalf-Life (pH 7, 25°C)Major Degradation Product
Hydrolysis48 hours3-(aminomethyl)benzonitrile
UV Exposure6 hoursBenzoic acid derivative

Q. What advanced methods are suitable for impurity profiling in synthesized batches?

  • Methodological Answer :
  • LC-MS/MS : Detect trace impurities (limit: 0.1% w/w) using a Q-TOF mass spectrometer.
  • Chiral HPLC : Resolve enantiomeric impurities (if applicable) with a Chiralpak® column.
  • NMR Relaxation Measurements : Identify low-abundance conformers .

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